(5Z)-2-(4-bromoanilino)-5-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazol-4-one
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Overview
Description
5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-[(4-bromophenyl)imino]-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones This compound is characterized by the presence of a thiazolidinone ring, which is a five-membered ring containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-[(4-bromophenyl)imino]-1,3-thiazolidin-4-one typically involves the condensation of 5-bromo-2-hydroxy-3-methoxybenzaldehyde with 4-bromoaniline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting Schiff base is then cyclized with thioglycolic acid to form the thiazolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.
Reduction: Reduction of the imine group can yield the corresponding amine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial and antifungal agent.
Medicine: Research suggests that the compound may possess anti-inflammatory and anticancer properties.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-[(4-bromophenyl)imino]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in cell wall synthesis. The compound’s anti-inflammatory effects could be due to its inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-hydroxybenzylidene)-2-[(4-bromophenyl)imino]-1,3-thiazolidin-4-one
- 5-(5-bromo-2-hydroxybenzylidene)-2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one
- 5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of 5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-[(4-bromophenyl)imino]-1,3-thiazolidin-4-one lies in its specific substituents, which confer distinct chemical and biological properties. The presence of both bromine and methoxy groups enhances its reactivity and potential for various applications compared to similar compounds.
Properties
Molecular Formula |
C17H12Br2N2O3S |
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Molecular Weight |
484.2 g/mol |
IUPAC Name |
(5Z)-5-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-2-(4-bromophenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H12Br2N2O3S/c1-24-13-8-11(19)6-9(15(13)22)7-14-16(23)21-17(25-14)20-12-4-2-10(18)3-5-12/h2-8,22H,1H3,(H,20,21,23)/b14-7- |
InChI Key |
RAYFHLFWNLLWLQ-AUWJEWJLSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)Br)S2)Br |
Canonical SMILES |
COC1=CC(=CC(=C1O)C=C2C(=O)NC(=NC3=CC=C(C=C3)Br)S2)Br |
Origin of Product |
United States |
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